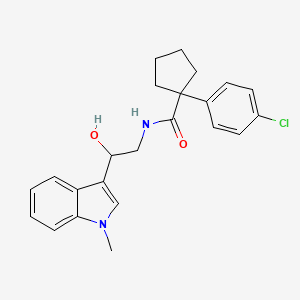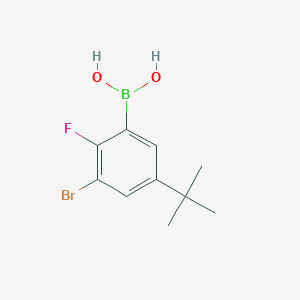![molecular formula C17H20N2O4 B2826311 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 929815-10-1](/img/structure/B2826311.png)
methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a chemical compound with the CAS Number: 1217656-13-7. It has a molecular weight of 316.36 and its IUPAC name is methyl 4-[(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22)/t11-,12- . This indicates that the compound contains a cyclohexane ring with a carboxylate group attached to one carbon, and a quinazolinone group attached to an adjacent carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.36 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique
Pharmacokinetics and Bioequivalence Studies Research has shown the importance of understanding the pharmacokinetics and bioequivalence of various dosage forms of compounds with similar structural characteristics. For instance, studies on ambroxol, a compound with a trans-4 structural motif, have been conducted to assess its bioavailability and bioequivalence in different formulations, providing insights into drug delivery systems and efficacy (Vergin et al., 1985).
Toxicology and Environmental Health Compounds such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which share a cyclohexane component with the compound of interest, have been studied for their environmental impact and human exposure risks. These studies are crucial for understanding the potential health risks associated with chemical exposures and for developing safety guidelines (Silva et al., 2013).
Clinical Efficacy and Safety The clinical efficacy and safety of compounds are paramount in medical research. For example, praziquantel, a compound used in the treatment of schistosomiasis, has been the subject of clinical trials to determine its effectiveness and safety profile. Such studies provide valuable data for the development of therapeutic agents and their application in disease treatment (Oyediran et al., 1981).
Metabolism and Biotransformation Understanding the metabolism and biotransformation of chemical compounds is crucial for drug development and environmental health studies. Research on the metabolic pathways and the identification of metabolites can inform safety assessments and therapeutic potential of compounds (Renzulli et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2826232.png)

![1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2826235.png)
![Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)
![3-heptyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2826241.png)

![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)
![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)